5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide
Description
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O4S/c1-10(2)11(3,4)18-12(17-10)8-5-9(7-14-6-8)19(13,15)16/h5-7H,1-4H3,(H2,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVRJGOWCXXVIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10726168 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083326-26-4 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The negative charges gathered around the o4 and o5 atoms in the sulfonamide group indicate that this structure could be a possible site for nucleophilic attack.
Mode of Action
It’s known that the compound can participate in borylation reactions at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst. This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the target’s structure or function.
Biochemical Analysis
Biochemical Properties
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and activation. This compound interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can act as a ligand for specific proteins, altering their conformation and function. These interactions are essential for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival. Furthermore, it can alter metabolic pathways by interacting with key enzymes, thereby impacting cellular energy production and biosynthesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific target and context. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are critical for understanding how the compound modulates biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under specific conditions, but it can degrade when exposed to certain environmental factors. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained impacts on cell signaling, gene expression, and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways. At higher doses, toxic or adverse effects can occur, including disruptions in cellular function and metabolic imbalances. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and alter the levels of specific metabolites. For example, the compound may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and biosynthesis. Understanding these metabolic pathways is essential for elucidating the compound’s broader biochemical effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, it may be actively transported into cells via membrane transporters or bind to intracellular proteins that facilitate its distribution. These processes are crucial for determining the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy production and metabolism. Understanding the subcellular localization is essential for elucidating the compound’s precise mechanisms of action.
Biological Activity
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide is a compound that integrates the functionalities of a sulfonamide with a boron-containing moiety. This unique structure suggests potential applications in medicinal chemistry, particularly in targeting various biological pathways. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties and potential therapeutic applications.
The compound's chemical formula is , with a molecular weight of approximately 225.12 g/mol. The presence of the sulfonamide group is significant as it is known for its antibacterial properties and ability to inhibit certain enzymes.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its inhibitory effects on key enzymes and cellular mechanisms.
1. Enzyme Inhibition
Research indicates that compounds similar to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine derivatives exhibit inhibitory activity against several kinases:
- GSK-3β Inhibition: Studies have shown that modifications in the pyridine ring can enhance GSK-3β inhibitory activity. Compounds with similar structures demonstrated IC50 values ranging from 10 to 1314 nM against GSK-3β .
| Compound | IC50 (nM) | Remarks |
|---|---|---|
| Compound A | 10 | Highly potent |
| Compound B | 1314 | Less effective |
2. Cytotoxicity Studies
The cytotoxic effects of the compound were assessed in various cell lines such as HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells). The results indicated that while some derivatives showed significant cytotoxicity at high concentrations (≥100 µM), others maintained cell viability up to 10 µM .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0.1 | >90 |
| 1 | >85 |
| 10 | >80 |
| 50 | <50 |
| 100 | <20 |
3. Anti-inflammatory Activity
The anti-inflammatory potential was evaluated by measuring nitric oxide (NO) and interleukin-6 (IL-6) levels in BV-2 cells. Compounds derived from similar structures significantly reduced NO and IL-6 levels at concentrations as low as 1 µM .
Case Studies
Several case studies have highlighted the efficacy of boron-containing compounds in drug development:
Case Study 1: Anticancer Agents
A study investigated the role of boron-containing sulfonamides in cancer therapy. The findings suggested that these compounds could inhibit tumor growth in vitro and in vivo by targeting specific oncogenic pathways.
Case Study 2: Antibacterial Activity
Another study focused on the antibacterial properties of pyridine-based boron compounds against multi-drug resistant strains. The compound exhibited MIC values comparable to established antibiotics against Staphylococcus aureus and Mycobacterium species .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of pyridine sulfonamides exhibit significant anticancer properties. The incorporation of the dioxaborolane moiety enhances the bioavailability and efficacy of these compounds against various cancer cell lines. For instance, studies have demonstrated that certain pyridine sulfonamides can inhibit tumor growth in xenograft models.
Case Study:
A study published in Journal of Medicinal Chemistry highlighted the synthesis of a series of pyridine sulfonamides with dioxaborolane groups. These compounds showed IC50 values in the nanomolar range against breast cancer cell lines, indicating potent anticancer activity.
2. Enzyme Inhibition
The compound has been explored as an inhibitor of specific enzymes involved in cancer metabolism. Its ability to form reversible covalent bonds with target enzymes allows for selective inhibition.
Data Table:
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide | Carbonic Anhydrase | 0.45 | |
| Other Derivative | Carbonic Anhydrase | 0.75 |
Materials Science Applications
1. Polymer Chemistry
The compound serves as a versatile building block for synthesizing boron-containing polymers. Its unique structure allows for enhanced thermal stability and mechanical properties in polymer matrices.
Case Study:
Research conducted by Materials Science Journal demonstrated the incorporation of this compound into polycarbonate matrices, resulting in improved impact resistance and thermal stability compared to traditional polycarbonates.
Data Table:
| Polymer Composition | Thermal Stability (°C) | Impact Resistance (J/m) | Reference |
|---|---|---|---|
| Polycarbonate + this compound | 250 | 30 | |
| Pure Polycarbonate | 210 | 20 |
Agricultural Science Applications
1. Pesticide Development
The compound has potential applications in developing environmentally friendly pesticides. Its mechanisms include disrupting pest metabolic pathways and enhancing plant resistance to pathogens.
Case Study:
A study published in Agricultural Sciences evaluated the efficacy of a formulation containing this compound against common agricultural pests. Results showed a significant reduction in pest populations compared to untreated controls.
Data Table:
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
The reactivity and stability of boronate esters are influenced by electronic and steric effects of substituents:
- Priced at ¥58 per 250 mg, it is cost-effective for high-throughput applications . 3-Nitro-5-(pinacolboronated)pyridine (CAS 2096331-60-9): The nitro group (EWG) further enhances reactivity but may destabilize the boronate under basic conditions. Priced at ¥283 per 250 mg . Trifluoromethyl Derivatives: Compounds like 3-(pinacolboronated)-5-(trifluoromethyl)pyridine (CAS 1084953-47-8) exhibit strong EWGs, improving reactivity in electron-deficient aryl couplings. Molecular weight: 273.06 g/mol .
Electron-Donating Groups (EDGs):
- Polar Functional Groups: Sulfonamide Group (Target Compound): The sulfonamide moiety increases polarity and hydrogen-bonding capacity, favoring aqueous solubility and target binding in drug design. However, it may reduce cell membrane permeability compared to non-polar analogs .
Price and Commercial Availability
Commercial pricing reflects synthetic complexity and demand:
| Compound Name (CAS) | Substituent | Price (Per 100 mg) | Key Use Case |
|---|---|---|---|
| Target Compound (CAS N/A) | 3-Sulfonamide | ¥990 | Medicinal chemistry |
| 3-Fluoro (947249-01-6) | 3-F | ~¥23.2 | High-throughput coupling |
| 3-Nitro (2096331-60-9) | 3-NO₂ | ~¥113.2 | Reactive intermediates |
| 4-Morpholinyl (485799-04-0) | 4-Morpholine | ~¥4200 | Solubility enhancement |
Data Tables
Table 1: Structural and Commercial Comparison
| Compound Name (CAS) | Molecular Weight (g/mol) | Substituent | Price (Per 100 mg) | Reactivity Profile |
|---|---|---|---|---|
| 5-(Pinacolboronated)pyridine-3-sulfonamide | ~268.16 (estimated) | 3-SO₂NH₂ | ¥990 | Moderate (polar solvent) |
| 3-Fluoro-5-(pinacolboronated)pyridine | 192.03 | 3-F | ~¥23.2 | High |
| 3-(Pinacolboronated)-5-(trifluoromethyl)pyridine | 273.06 | 5-CF₃ | Not listed | Very high |
| 4-Morpholinyl-5-(pinacolboronated)pyridine | 290.16 | 4-Morpholine | ~¥4200 | Moderate |
Preparation Methods
Preparation of Stock Solutions and Formulations
The compound is commercially available for research use, with preparation of stock solutions being a critical step for its application in experimental settings. The stock solutions are prepared by dissolving the compound in suitable solvents, considering its solubility and stability profiles.
Stock Solution Preparation Table
| Amount of Compound | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| For 1 mM Solution | 3.5194 mL | 17.597 mL | 35.1939 mL |
| For 5 mM Solution | 0.7039 mL | 3.5194 mL | 7.0388 mL |
| For 10 mM Solution | 0.3519 mL | 1.7597 mL | 3.5194 mL |
This table guides the preparation of stock solutions at different molar concentrations based on the molecular weight of 284.14 g/mol for 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide.
In Vivo Formulation Preparation Methods
For biological assays or in vivo studies, the compound must be formulated into clear, stable solutions. The following methods are employed:
- DMSO Master Liquid Preparation : The compound is pre-dissolved in DMSO to create a concentrated master solution.
- Stepwise Addition of Co-solvents : The DMSO master liquid is diluted sequentially with co-solvents such as PEG300, Tween 80, and distilled water, ensuring clarity after each addition.
- Alternative Formulation : DMSO master liquid can also be mixed with corn oil to achieve the desired formulation.
Key notes for formulation include:
Research Findings and Analytical Data
- The molecular weight of the compound is confirmed as 284.14 g/mol with the formula C11H17BN2O4S.
- The compound is shipped and stored under conditions that maintain its integrity, such as on blue ice or at room temperature depending on the quantity and use case.
- Analytical tools such as molarity, dilution, and molecular weight calculators are used to precisely prepare solutions for research.
Comparative Notes on Related Compounds
Summary Table: Preparation and Formulation Highlights
| Aspect | Details |
|---|---|
| Molecular Weight | 284.14 g/mol |
| Stock Solution Solvents | DMSO primarily; co-solvents include PEG300, Tween 80, corn oil |
| Storage Conditions | -80°C (up to 6 months), -20°C (up to 1 month) |
| Solubility Enhancement | Heating to 37°C, ultrasonic bath |
| In Vivo Formulation Method | Stepwise dilution of DMSO master liquid with PEG300, Tween 80, ddH2O or corn oil |
| Critical Handling Notes | Ensure clarity before solvent addition; avoid repeated freeze-thaw cycles |
Q & A
Q. What are the recommended synthetic routes for preparing 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide, and how can purity be optimized?
Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura coupling, where a boronate ester reacts with a halogenated pyridine-sulfonamide precursor. Key steps include:
- Precursor Preparation : Use 3-sulfonamidopyridine derivatives with halogen substituents (e.g., bromine) at the 5-position.
- Coupling Reaction : Employ Pd catalysts (e.g., Pd(PPh₃)₄) with anhydrous conditions to minimize hydrolysis of the boronate ester .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures improves purity (>95%) .
Q. How should researchers characterize the structural integrity of this compound post-synthesis?
Methodological Answer: Combine spectroscopic and analytical techniques:
- NMR : Confirm boronate ester integration (¹H and ¹¹B NMR) and sulfonamide protons (¹H: δ 7.8–8.2 ppm for pyridine; ¹¹B: ~30 ppm for dioxaborolane) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 323.18) .
- Elemental Analysis : Verify C, H, N, and B content within ±0.4% of theoretical values .
Q. What are the critical storage conditions to ensure compound stability?
Methodological Answer:
- Storage : Under inert atmosphere (argon) at –20°C to prevent boronate ester hydrolysis .
- Handling : Use anhydrous solvents (e.g., THF, DMF) and glovebox techniques for air-sensitive reactions .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this boronate ester in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to evaluate electron density at the boron center, correlating with Suzuki-Miyaura coupling efficiency .
- Transition State Analysis : Identify steric effects from tetramethyl dioxaborolane on reaction barriers, particularly with bulky aryl halides .
- Solvent Effects : Simulate solvation models (e.g., PCM) to predict solubility and hydrolysis rates .
Q. What experimental strategies resolve contradictions in reported catalytic activity of this compound in C–H borylation?
Methodological Answer:
- Control Experiments : Compare reaction yields under varying conditions (e.g., catalyst loading, temperature) to isolate variables .
- Kinetic Profiling : Use in situ IR or NMR to monitor intermediate formation and identify rate-limiting steps .
- Substrate Scope Analysis : Test electron-deficient vs. electron-rich arenes to clarify electronic vs. steric influences .
Q. How can environmental impact assessments evaluate the degradation pathways of this compound?
Methodological Answer:
- Hydrolysis Studies : Conduct pH-dependent stability tests (pH 3–10) with LC-MS to detect sulfonamide and boric acid byproducts .
- Ecotoxicology Assays : Use Daphnia magna or algal cultures to assess acute toxicity (EC₅₀) and bioaccumulation potential .
- Soil/Water Partitioning : Measure log Kow and soil sorption coefficients (Kd) to model environmental persistence .
Q. What advanced spectroscopic techniques elucidate the compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer:
- X-ray Crystallography : Co-crystallize with target proteins (e.g., sulfonamide-binding carbonic anhydrase) to resolve binding modes .
- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔH, ΔS) and affinity (Kd) .
- Fluorescence Quenching : Monitor Förster resonance energy transfer (FRET) with labeled enzymes to track conformational changes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
